![molecular formula C14H15Cl2N3O3S2 B2888685 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021215-17-7](/img/structure/B2888685.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H15Cl2N3O3S2 and its molecular weight is 408.31. The purity is usually 95%.
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Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in antibacterial and antitumor applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a dichlorobenzo[d]thiazole moiety, a methylsulfonyl group, and a piperidine ring, which contribute to its biological properties. The presence of halogen atoms (chlorine) enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃Cl₂N₃O₂S |
Molecular Weight | 328.2 g/mol |
CAS Number | 946286-95-9 |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and membranes effectively.
- Mechanism of Action : The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division .
- In Vitro Studies : In studies evaluating the antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with similar structural features demonstrated notable zones of inhibition. For instance, hybrid antimicrobials combining thiazole and sulfonamide moieties showed enhanced activity when used alongside cell-penetrating peptides .
Microorganism | Zone of Inhibition (mm) |
---|---|
E. coli | 10.5 |
S. aureus | 8 |
B. subtilis | 9 |
S. epidermidis | 6 |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) revealed that the compound could inhibit cell proliferation effectively. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for assessing the compound's potency .
- Comparison with Standard Drugs : The antitumor efficacy was compared with standard chemotherapeutics like doxorubicin and vandetanib, showing promising results in inhibiting tumor growth while maintaining lower toxicity levels on normal cells .
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- A study demonstrated that derivatives with similar thiazole structures exhibited higher antibacterial activity than their benzimidazole counterparts, indicating the significance of the thiazole moiety in enhancing biological effects .
- Another research focused on optimizing chemical structures for better selectivity and reduced toxicity in cancer therapies, suggesting that modifications can lead to improved therapeutic indices for new drug candidates .
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-6-4-8(5-7-19)13(20)18-14-17-12-10(23-14)3-2-9(15)11(12)16/h2-3,8H,4-7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRUCQPIQWXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.